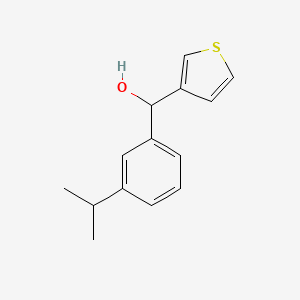

3-iso-Propylphenyl-(3-thienyl)methanol

Beschreibung

3-iso-Propylphenyl-(3-thienyl)methanol is a synthetic organic compound featuring a methanol core substituted with a 3-thienyl group and a 3-iso-propylphenyl group. Its molecular formula is C₁₄H₁₆O₂S, with a molecular weight of 248.34 g/mol . The compound’s structure combines aromatic (iso-propylphenyl) and heteroaromatic (3-thienyl) moieties, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

(3-propan-2-ylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLOYRKQALKWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Propylphenyl-(3-thienyl)methanol typically involves the condensation of 3-iso-propylphenyl ketone with 3-thienylmethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-iso-Propylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of 3-iso-Propylphenyl-(3-thienyl)ketone.

Reduction: Formation of 3-iso-Propylphenyl-(3-thienyl)alkane.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-iso-Propylphenyl-(3-thienyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-iso-Propylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Di(3-thienyl)methanol and Di(3-thienyl)methane

Key Findings :

- Anticancer Activity: Di(3-thienyl)methanol (Compound 2) and di(3-thienyl)methane (Compound 3) exhibited potent cytotoxicity against T98G brain cancer cells at concentrations >20 µg/mL. Compound 2 showed higher selectivity, with minimal toxicity toward normal HEK cells .

- Structural Differences: Unlike 3-iso-Propylphenyl-(3-thienyl)methanol, these analogs lack the iso-propylphenyl group, instead having two 3-thienyl groups.

| Parameter | Di(3-thienyl)methanol | 3-iso-Propylphenyl-(3-thienyl)methanol |

|---|---|---|

| Molecular Weight | ~210 g/mol (estimated) | 248.34 g/mol |

| Key Substituents | Two 3-thienyl groups | One 3-thienyl, one 3-iso-propylphenyl |

| Anticancer IC₅₀ (T98G) | <20 µg/mL | Not reported |

| Cytotoxicity (HEK) | Low | Unknown |

Implications: The iso-propylphenyl group in 3-iso-Propylphenyl-(3-thienyl)methanol may enhance selectivity for cancer cells by increasing steric hindrance, reducing off-target effects. However, this remains speculative without direct data.

C-8 Aryl-Substituted TLR4 Agonists

Key Findings :

- Compound 8t (3-thienyl-substituted) demonstrated potent TLR4 activity, unlike pyridyl analogs, which were inactive or toxic .

- Structural Insight : The 3-thienyl group’s electron-rich nature and smaller size compared to phenyl or pyridyl groups may optimize receptor interactions.

| Parameter | Compound 8t (3-thienyl) | 3-iso-Propylphenyl-(3-thienyl)methanol |

|---|---|---|

| Biological Target | TLR4 receptor | Unknown (potential TLR4 interaction) |

| Activity | Potent agonist | Not tested |

| Toxicity | Low (in HEK cells) | Unknown |

Implications: The iso-propylphenyl group in 3-iso-Propylphenyl-(3-thienyl)methanol could modulate TLR4 binding efficiency, though this requires experimental validation.

Enantioselectivity in Thienyl Derivatives

Key Findings :

- 2-Thienyl derivatives (e.g., Compound 5n) exhibit higher enantioselectivity (97:3 er) during catalytic asymmetric hydroboration than 3-thienyl analogs (88:12 er) .

- Mechanistic Insight : The sulfur atom’s position in 3-thienyl derivatives may disrupt stereochemical control during synthesis.

| Parameter | 2-Thienyl Derivative (5n) | 3-Thienyl Derivative (5o) |

|---|---|---|

| Enantioselectivity (er) | 97:3 | 88:12 |

| Yield | 85% | 80% |

Isomeric Comparisons: 3-iso-Propylphenyl vs. 4-iso-Propylphenyl

Key Findings :

- The 4-isopropylphenyl-(3-thienyl)methanol isomer (C₁₄H₁₆OS, MW 232.34) differs in substituent position, which may alter electronic and steric properties .

| Parameter | 3-iso-Propylphenyl Isomer | 4-iso-Propylphenyl Isomer |

|---|---|---|

| Molecular Weight | 248.34 g/mol | 232.34 g/mol |

| Substituent Position | Meta (3-position) | Para (4-position) |

| Polarizability | Higher (meta substitution) | Lower (para substitution) |

Implications: The meta-substituted iso-propyl group in 3-iso-Propylphenyl-(3-thienyl)methanol may enhance solubility or intermolecular interactions compared to the para isomer.

Biologische Aktivität

3-iso-Propylphenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound can be described by its IUPAC name and structural formula, which indicate its functional groups and molecular configuration.

| Property | Description |

|---|---|

| IUPAC Name | 3-iso-Propylphenyl-(3-thienyl)methanol |

| Molecular Formula | C14H18OS |

| Molecular Weight | 234.36 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 3-iso-Propylphenyl-(3-thienyl)methanol is attributed to its interaction with various biomolecular targets. Key mechanisms include:

- Antioxidant Activity : The thienyl group may contribute to the scavenging of free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Antioxidant Activity

Research indicates that 3-iso-Propylphenyl-(3-thienyl)methanol exhibits significant antioxidant properties. A study measuring the compound's ability to scavenge DPPH radicals demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid.

Enzyme Inhibition

In vitro assays have shown that this compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Cytotoxicity

Cytotoxicity tests conducted on various cancer cell lines revealed that 3-iso-Propylphenyl-(3-thienyl)methanol induces apoptosis in a dose-dependent manner. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

-

Case Study on Anticancer Activity

- A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of 3-iso-Propylphenyl-(3-thienyl)methanol on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers.

-

Study on Neuroprotective Effects

- Research published in Neuroscience Letters explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that pre-treatment with 3-iso-Propylphenyl-(3-thienyl)methanol significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Comparative Analysis

The biological activity of 3-iso-Propylphenyl-(3-thienyl)methanol can be compared with similar compounds:

| Compound | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|

| 3-iso-Propylphenyl-(3-thienyl)methanol | High | Moderate | High |

| Curcumin | Moderate | Low | Moderate |

| Resveratrol | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.